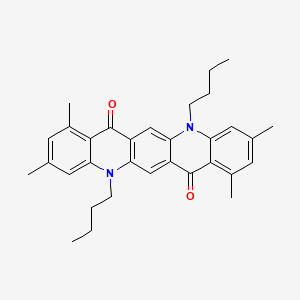

5,12-Dibutyl-1,3,8,10-tetramethyquinacridone

Description

5,12-Dibutyl-1,3,8,10-tetramethylquinacridone (CAS: 850815-10-0) is a quinacridone derivative characterized by its fused aromatic structure and alkyl substituents. The compound features butyl groups at the 5- and 12-positions and methyl groups at the 1,3,8,10-positions on the quinacridone core. This substitution pattern enhances its solubility in organic solvents and stability, making it suitable for applications in optoelectronic materials, particularly in organic light-emitting diodes (OLEDs) . It is currently available exclusively in Japan, with Jilin OLED Material Tech Co., Ltd. listing it as a specialty product for advanced material research .

Quinacridones are renowned for their high thermal stability, intense coloration, and tunable electronic properties due to their extended π-conjugation. The butyl and methyl substituents in this derivative likely reduce intermolecular aggregation, improving its performance in thin-film OLED applications .

Propriétés

IUPAC Name |

5,12-dibutyl-1,3,8,10-tetramethylquinolino[2,3-b]acridine-7,14-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N2O2/c1-7-9-11-33-25-17-24-26(18-23(25)31(35)29-21(5)13-19(3)15-27(29)33)34(12-10-8-2)28-16-20(4)14-22(6)30(28)32(24)36/h13-18H,7-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSPZYKDKQUWTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC(=CC(=C2C(=O)C3=CC4=C(C=C31)C(=O)C5=C(C=C(C=C5N4CCCC)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-Dibutyl-1,3,8,10-tetramethyquinacridone typically involves the condensation of appropriate aniline derivatives with phthalic anhydride under acidic conditions. The reaction is followed by cyclization and subsequent alkylation to introduce the butyl groups .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

5,12-Dibutyl-1,3,8,10-tetramethyquinacridone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinacridone derivatives, while reduction can produce various hydroquinone derivatives .

Applications De Recherche Scientifique

5,12-Dibutyl-1,3,8,10-tetramethyquinacridone has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its use in drug delivery systems due to its stability and biocompatibility.

Industry: Widely used in the production of OLEDs and other electronic devices.

Mécanisme D'action

The mechanism of action of 5,12-Dibutyl-1,3,8,10-tetramethyquinacridone involves its interaction with specific molecular targets and pathways. In OLEDs, it functions as an electron transport material, facilitating the movement of electrons within the device. This enhances the efficiency and brightness of the OLEDs .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Solubility and Stability

5,12-Dibutyl-1,3,8,10-tetramethylquinacridone vs. 1,3,6-Trihydroxy-5-methoxy-10-methyl-2-prenylacridone (FDB017980)

The acridone derivative FDB017980 (CAS: 119116-85-7) shares a fused aromatic core but differs significantly in substituents. Its structure includes hydroxy, methoxy, and prenyl groups, which introduce polarity and hydrogen-bonding capacity.

The butyl and methyl groups in the target compound confer superior solubility in non-polar solvents (e.g., toluene, chlorobenzene), critical for solution-processed OLEDs. In contrast, FDB017980’s polar substituents limit its organic solvent compatibility but enhance interactions in aqueous or biological environments .

Comparison with Naphthoquinone Derivatives

highlights naphthoquinones, such as phenoxy-substituted naphthoquinones, which exhibit photochromic behavior. While structurally distinct, these compounds share a quinoid framework, enabling comparisons of optical properties.

| Property | 5,12-Dibutyl-1,3,8,10-tetramethylquinacridone | Naphthoquinones (e.g., Phenoxy-naphthoquinones) |

|---|---|---|

| Optical Behavior | Fluorescence (OLED emission) | Photochromism (reversible color change) |

| Thermal Stability | High (quinacridone backbone) | Moderate (sensitive to UV/thermal degradation) |

| Synthetic Complexity | High (multiple alkylations) | Moderate (one-step condensation reactions) |

The target compound’s rigid, alkyl-substituted structure favors stable electroluminescence, whereas naphthoquinones prioritize reversible photoresponse, limiting their utility in electronic devices but expanding applications in sensors or smart coatings .

Electronic and Spectral Properties

The exact mass of 5,12-Dibutyl-1,3,8,10-tetramethylquinacridone (480.257 g/mol) reflects its extended conjugation and alkylation . Compared to simpler quinacridones (e.g., unsubstituted quinacridone, exact mass ~308 g/mol), the butyl groups redshift absorption/emission spectra due to electron-donating effects and reduced π-π stacking. This property is critical for tuning emission wavelengths in OLEDs.

Industrial and Environmental Considerations

While dibutyl phthalate () and dibutyl phosphonates () are unrelated structurally, their physical property data (e.g., solubility in Amsco solvents) provide indirect insights. For instance, the target compound’s solubility in non-polar solvents aligns with industrial processing methods for OLED layers, contrasting with polar solvents required for acridones like FDB017980 .

Activité Biologique

5,12-Dibutyl-1,3,8,10-tetramethyquinacridone (DBTQ) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C32H36N2O2

- Appearance : Light yellow to brown powder

- CAS Number : 850815-10-0

The compound's structure includes multiple functional groups that contribute to its solubility and reactivity, making it suitable for various applications in chemistry and biology.

Biological Activity

Research indicates that DBTQ exhibits several biological activities:

1. Antimicrobial Properties

- DBTQ has demonstrated antimicrobial activity against various bacterial strains. Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Table 1: Antimicrobial Activity of DBTQ

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anticancer Activity

- Preliminary studies have shown that DBTQ may possess anticancer properties. It has been tested against various cancer cell lines, including breast and prostate cancer.

- Table 2: Anticancer Activity of DBTQ

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| PC-3 (Prostate Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

The mechanism by which DBTQ exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cell signaling pathways:

- Antimicrobial Mechanism : DBTQ may disrupt bacterial cell membranes or interfere with metabolic pathways critical for bacterial survival.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases or by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Case Studies

Several case studies have explored the biological activity of DBTQ:

- Case Study 1 : A study conducted on MCF-7 breast cancer cells revealed that treatment with DBTQ resulted in a significant reduction in cell viability. The study suggested that the compound induces apoptosis via the mitochondrial pathway.

- Case Study 2 : Research on bacterial strains showed that DBTQ could be used as a potential candidate for developing new antimicrobial agents. The study highlighted its effectiveness against multi-drug resistant strains.

Applications in Research and Industry

DBTQ's unique properties make it valuable in various fields:

- Pharmaceuticals : Due to its antimicrobial and anticancer activities, DBTQ is being investigated as a lead compound for drug development.

- Material Science : Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs), where it functions as an electron transport material.

Q & A

Q. How can this compound’s interaction with transition metals inform catalytic or biomedical applications?

- Methodological Answer :

- Coordination Studies : Titration with Cu(II) or Fe(III) salts monitored via UV-Vis and EPR spectroscopy.

- Biological Relevance : Assess antimicrobial activity using disk diffusion assays (e.g., E. coli, S. aureus).

- Theoretical Basis : Ligand field theory explains metal-ligand charge-transfer bands observed at 600–700 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.